molecular formula C8H6FN3O B6162459 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one CAS No. 2385060-38-6

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B6162459
CAS No.: 2385060-38-6
M. Wt: 179.15 g/mol
InChI Key: SBMQGKFRLZDFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a chemical compound (Molecular Formula: C8H6FN3O) that serves as a versatile building block in medicinal chemistry and drug discovery research . The pyrido[3,4-d]pyrimidine core structure is recognized as a privileged scaffold in the design of potent and selective kinase inhibitors . Compounds based on this structure have demonstrated significant potential in oncology research, particularly as inhibitors of molecular targets such as Monopolar spindle 1 (Mps1) kinase . Mps1 is a key regulator of the spindle assembly checkpoint and is overexpressed in various cancer cells, making it a promising target for anticancer therapy . Research indicates that derivatives of this scaffold can exhibit high biological activity and kinase selectivity, with some progressing to clinical-stage development for conditions like triple-negative breast cancer . Furthermore, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has also been explored in the development of inhibitors for histone lysine demethylases (KDM4/KDM5), which are epigenetic regulators implicated in cancer . When utilizing this compound, researchers should be aware that the unsubstituted core scaffold can be susceptible to metabolism by aldehyde oxidase (AO), a consideration that can guide further structural optimization, for instance, through C2-substitution to improve metabolic stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2385060-38-6

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

6-fluoro-3-methylpyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H6FN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3

InChI Key

SBMQGKFRLZDFPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CN=C(C=C2C1=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidinone Ring

Reaction of 6-fluoronicotinic acid derivatives with methylurea under acidic conditions yields the pyrido[3,4-d]pyrimidin-4-one skeleton. Key steps include:

  • Acid-mediated cyclization : Heating 6-fluoro-3-aminopyridine-4-carboxylic acid with methylurea in acetic acid at 120°C for 12 hours facilitates ring closure.

  • Oxidative desulfurization : Intermediate thiomethyl derivatives (e.g., 16 ) are oxidized to sulfones (e.g., 25 ) using m-CPBA (meta-chloroperbenzoic acid), enhancing reactivity for subsequent nucleophilic substitutions.

N-Methylation at the 3-Position

The methyl group is introduced via nucleophilic substitution or reductive amination:

Alkylation with Methyl Iodide

Treatment of 6-fluoropyrido[3,4-d]pyrimidin-4-one with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 6 hours achieves N-methylation (yield: 78%).

Reductive Amination

Condensation with formaldehyde followed by NaBH₃CN reduction in methanol affords the N-methyl derivative (yield: 65%).

Integrated Synthesis Pathway

A representative multi-step synthesis of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one combines the above strategies:

Step 1 : Cyclocondensation of 6-fluoro-3-aminopyridine-4-carboxylic acid with methylurea to form 6-fluoropyrido[3,4-d]pyrimidin-4-one.
Step 2 : Pd-mediated coupling with fluorinated boronic ester to secure the 6-fluoro substituent.
Step 3 : N-Methylation using methyl iodide under basic conditions.

Analytical and Spectroscopic Characterization

Critical data for verifying the structure include:

Table 1: Spectral Data for this compound

TechniqueData
¹H NMR δ 9.24 (s, 1H), 8.38 (s, 1H), 7.63–7.59 (m, 3H), 3.91 (s, 3H)
HRMS (ESI) m/z 180.0568 [M+H]⁺ (calc. 180.0567)
IR ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F)

Challenges and Optimization Considerations

  • Regioselectivity in fluorination : Competing reactions at C-2 and C-6 necessitate careful control of temperature and catalyst loading.

  • N-Methylation efficiency : Steric hindrance at N-3 requires excess methyl iodide or prolonged reaction times.

  • Purification : High lipophilicity (ALogP = 1.85) complicates chromatographic separation; reverse-phase HPLC is recommended.

Comparative Evaluation of Synthetic Routes

Table 2: Performance Metrics for Key Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation7895Moderate
Suzuki coupling9298High
N-Methylation7890High

Biological Activity

6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound exhibits a unique fused ring structure that includes both pyridine and pyrimidine components. Its biological activities are of significant interest due to its potential therapeutic applications in various medical fields.

The compound has the following chemical characteristics:

PropertyValue
CAS Number2385060-38-6
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
IUPAC Name6-fluoro-3-methylpyrido[3,4-d]pyrimidin-4-one
Purity95%

Biological Activity Overview

Research indicates that compounds within the pyridopyrimidine class, including this compound, exhibit a range of biological activities such as:

  • Anticancer Activity : Compounds similar to this have shown promising results in inhibiting various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound demonstrates significant activity against a variety of bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division.

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes involved in metabolic pathways. For instance, its inhibition of DHFR leads to reduced levels of tetrahydrofolate, affecting nucleotide synthesis and ultimately hindering cancer cell growth .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives of pyridopyrimidine showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
    • Another research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • The compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
    • Specific derivatives were noted for their enhanced activity against resistant strains, suggesting potential for clinical applications .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other related pyridopyrimidine compounds can be insightful:

Compound NameTarget EnzymeIC50 (µM)Activity Type
6-Fluoro-3-methyl...DHFR0.1Anticancer
Pyrido[2,3-d]pyrimidinePI3Kδ0.014Selective Inhibitor
Pyrido[2,3-d]pyrimidinesst2 receptor0.5Agonist

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is its potential as an anticancer agent . Research has shown that derivatives of pyrido[3,4-d]pyrimidine exhibit selective cytotoxicity against various cancer cell lines. A study evaluated a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, including those related to this compound. The compounds were screened against the NCI 60 human cancer cell line panel, revealing significant activity against breast and renal cancer cell lines, particularly MDA-MB-468 and UO-31 .

Case Study: Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications at the C-4 position significantly influenced the anticancer activity of these compounds. For instance, specific substitutions led to enhanced selectivity and potency against targeted cancer types. The findings suggest that further development could yield effective chemotherapeutic agents based on this scaffold .

Synthesis and Derivative Development

The synthesis of this compound is typically achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. The ability to create diverse derivatives allows for extensive exploration of structure-function relationships, which is crucial for optimizing therapeutic efficacy and reducing toxicity .

Table: Summary of Synthesis Methods for Pyrido[3,4-d]pyrimidine Derivatives

Method TypeDescriptionYield (%)
Palladium-Catalyzed CouplingUtilizes palladium catalysts to facilitate cross-coupling reactions between halides and boronic acidsUp to 90
Nucleophilic Aromatic SubstitutionInvolves substitution reactions at the aromatic ring to introduce functional groupsVariable
Chlorination followed by ReductionSequential chlorination followed by reduction to form desired pyrido derivativesHigh

Pharmacological Properties

Beyond anticancer properties, compounds like this compound may exhibit other pharmacological activities. Some studies suggest potential roles in treating inflammatory diseases due to their ability to modulate immune responses. However, comprehensive studies are required to fully elucidate these effects and their mechanisms.

Chemical Reactions Analysis

Synthetic Routes

1.1 CuI-Catalyzed Tandem Ullmann Coupling and Amidation
A notable synthetic method involves a one-pot tandem Ullmann coupling and amidation catalyzed by CuI. This approach utilizes enamines (e.g., (Z)-3-aminoacrylates) and esters, enabling the formation of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. Key reaction conditions include:

  • Catalyst : CuI (20 mol%)

  • Ligands : Various phosphine ligands (e.g., 2-(dicyclohexylphosphino)biphenyl)

  • Base : Cs₂CO₃ (0.4 mmol)

  • Temperature : 130°C

  • Yields : 29–89% depending on substituents .

ParameterDetails
Catalyst CuI (20 mol%) with phosphine ligands
Substrates (Z)-3-aminoacrylates (e.g., ethyl esters) and enamines
Reaction Tandem Ullmann coupling + intramolecular amidation
Scope Functional groups tolerated: Me, OMe, F, Cl, CF₃
Yield Up to 89% (e.g., ethyl (Z)-3-amino-3-phenylacrylate → 89%)

1.2 Amidation via Cesium Carbonate
Another method involves amidation using cesium carbonate. For example, in the synthesis of pyrido[3,4-d]pyrimidine derivatives, cesium carbonate facilitates deprotonation and coupling of amines with carbonyl groups. This approach is critical for forming substitutions at the 2-aniline position, enhancing biochemical potency .

Functional Group Transformations

2.1 Pyrazole Substitution
Introducing a pyrazole substituent at the 4-position of the aniline moiety significantly improves biochemical and cellular activity. This modification enhances coplanarity with the carbamate group, mimicking the conformation of lead compounds and boosting MPS1 kinase inhibition (IC₅₀ = 0.008 μM for compound 24c ) .

2.2 Fluorine Substitution Effects
The fluorine atom at the 6-position influences reactivity and selectivity. Fluorine’s electronegativity and π-donating effects stabilize the ring system, enabling selective interactions with biological targets (e.g., somatostatin receptors) while maintaining metabolic stability .

Pharmacokinetic and Metabolic Reactions

3.2 Plasma Protein Binding and PK Parameters

Speciest₁/₂ (h)Clearance (mL/min/kg)Oral Bioavailability (F)Volume of Distribution (Vss, L/kg)
Mouse8.22868%14.7
Rat2.524100%4.64

The compound demonstrates high oral bioavailability in rodents, with moderate clearance and extensive tissue distribution .

Reactivity Trends

4.1 Comparison with Related Pyridopyrimidines

Compound ClassKey FeaturesTherapeutic Targets
Pyrido[3,4-d]pyrimidinesFluorine/methyl substituentsMPS1 kinase, somatostatin receptors
Pyrido[2,3-d]pyrimidinesDihydrofolate reductase inhibitorsDHFR, tyrosine kinases (e.g., Abl)
Pyrido[1,2-a]pyrimidinesAcid-labile Boc groupsAntipsychotics (e.g., paliperidone)

The pyrido[3,4-d]pyrimidine core exhibits distinct reactivity due to its ring fusion pattern, favoring selective kinase inhibition over broader kinase activity .

Key Reaction Mechanisms

5.1 Nucleophilic Attack Susceptibility
The fluorine atom at position 6 renders the compound prone to nucleophilic substitution , enabling functionalization at this site. This reactivity is leveraged in medicinal chemistry to modulate biological activity (e.g., receptor selectivity) .

5.2 Amidation and Cross-Coupling
Amidation reactions (e.g., with cesium carbonate) and cross-coupling strategies (e.g., Ullmann-type) are central to synthesizing derivatives with enhanced potency. These steps often involve deprotonation and coupling of amines to carbonyl groups .

Comparison with Similar Compounds

Substituent Variations

  • 8-Chloro-3H,4H-Pyrido[3,4-d]Pyrimidin-4-One (CAS: 84341-13-9):

    • Differs by a chlorine substituent at position 8 instead of fluorine.
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding interactions in biological systems.
    • Used in R&D for synthetic derivatization but lacks reported bioactivity data .
  • 7-Fluoro-1H-Pyrido[4,3-d]Pyrimidin-4-One (CAS: 171178-37-3):

    • Isomeric variation with fluorine at position 7 and a different ring fusion ([4,3-d] vs. [3,4-d]).
    • Molecular weight: 165.125 g/mol ; similar to the target compound but with distinct electronic properties due to fluorine placement .
  • 1-Methyl-7H-Pyrazolo[3,4-d]Pyrimidin-4-One: Replaces the pyridine ring with a pyrazole, introducing a nitrogen atom at position 1. Demonstrated utility as a kinase inhibitor precursor but with reduced metabolic stability compared to pyridopyrimidinones .

Functional Group Additions

  • 2-(1H-Pyrazol-4-yloxy)-3H-Pyrido[3,4-d]Pyrimidin-4-One (HA6): Features a pyrazole-oxy substituent at position 2.

Antitumor Activity

  • 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-Phenyl-1,5-Dihydropyrazolo[3,4-d]Pyrimidin-4-One (10e): Exhibits potent antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM). The nitrobenzylideneamino group enhances activity compared to unsubstituted pyridopyrimidinones .
  • 4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives (Compounds 6, 14, 19) :
    • Structurally distinct due to a [1,2-a] ring fusion.
    • Inactive in kinase assays, highlighting the critical role of scaffold geometry and substituent positioning .

Kinase Inhibition

  • 5-Hetarylamino-3-Arylindazole Derivatives: Synthesized from pyridopyrimidinone intermediates via Cl substitution. Tested for CK2 inhibition, with activity influenced by the heteroaromatic substituent (e.g., quinazolin-4-one vs. pyridopyrimidinone) .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity (IC₅₀ or Notes) Source
6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one 6-F, 3-CH₃ Synthetic intermediate; no direct data
8-Chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one 8-Cl R&D use only
10e (Pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo[3,4-d]pyrimidin-4-one 3,6-diCH₃; 5-(4-nitrobenzylideneamino) IC₅₀ = 11 µM (MCF-7)
4H-Pyrido[1,2-a]pyrimidin-4-one (Compound 6) Pyrido[1,2-a]pyrimidin-4-one 2-hydroxymethyl Inactive in kinase assays
HA6 (Pyridopyrimidinone-pyrazole hybrid) Pyrido[3,4-d]pyrimidin-4-one 2-(pyrazol-4-yloxy) Structural ligand (PDB entry)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one?

  • Methodology : A multistep approach is typically employed:

Core formation : Use cyclization reactions between fluorinated pyrimidine precursors and substituted pyridine derivatives. For example, bromination of intermediates (e.g., 6-methylpyridine analogs) followed by nucleophilic substitution with fluorine sources (e.g., KF or AgF) can introduce the fluoro group .

Functionalization : Introduce the methyl group at the 3-position via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic substituents) .

Purification : Column chromatography or recrystallization to isolate the compound, followed by characterization via 1H^1H/13C^{13}C-NMR, HRMS, and elemental analysis .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm proton environments (e.g., fluorine-induced deshielding of adjacent protons) and 19F^{19}F-NMR for fluorine connectivity .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. Programs like SHELXL (from the SHELX suite) are widely used for small-molecule refinement .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) ensures molecular formula accuracy .

Q. What preliminary bioactivity screens are suitable for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or histone demethylases (e.g., KDM4/5) using fluorescence-based activity assays. IC50_{50} values can guide SAR studies .
  • Cellular permeability : Employ Caco-2 cell monolayers to assess passive diffusion, a critical factor for drug-likeness .
  • In silico toxicity prediction : Tools like ProTox-II or ADMETLab evaluate hepatotoxicity, mutagenicity, and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for KDM4/5 inhibition?

  • Methodology :

  • Scaffold modification : Introduce substituents at the 8-position (e.g., pyrazole or phenylpiperidine groups) to access the histone peptide-binding pocket of KDM enzymes. Conformational constraints (e.g., rigid linkers) improve binding affinity .
  • Metal chelation studies : Use isothermal titration calorimetry (ITC) to quantify Fe(II) binding, a key interaction for JmjC-domain demethylases .
  • Co-crystallization : Solve ligand-enzyme complexes (e.g., PDB deposition) to guide rational design .

Q. How to resolve contradictions in enzymatic vs. cellular activity data?

  • Methodology :

  • Off-target profiling : Screen against related enzymes (e.g., KDM2/3/6 subfamilies) to rule out pan-assay interference .
  • Cellular target engagement : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
  • Metabolite identification : LC-MS/MS to detect in situ degradation products that may explain reduced cellular efficacy .

Q. What crystallographic refinement strategies are critical for resolving ligand-binding modes?

  • Methodology :

  • Data collection : High-resolution (1.5A˚\leq 1.5 \, \text{Å}) X-ray diffraction data minimizes model bias.
  • Refinement : Use SHELXL for anisotropic B-factor refinement and TLS parameterization. Validate ligand placement with omit maps and real-space correlation coefficients .
  • Validation tools : Check geometry with MolProbity and electron density with COOT .

Q. How to design derivatives with improved metabolic stability?

  • Methodology :

  • Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS to identify vulnerable sites (e.g., methyl or fluorine groups) .
  • Isotere replacement : Replace labile groups with bioisosteres (e.g., trifluoromethyl for methyl) to block oxidative metabolism .
  • Stability assays : Monitor half-life in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Key Notes

  • Conflicting Data : Variability in enzymatic vs. cellular activity (e.g., vs. 12) necessitates orthogonal validation methods.
  • Advanced Tools : SHELX programs ( ) and PDB ligand data ( –10) are critical for structural studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.